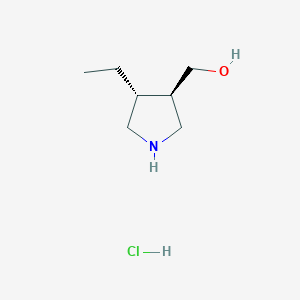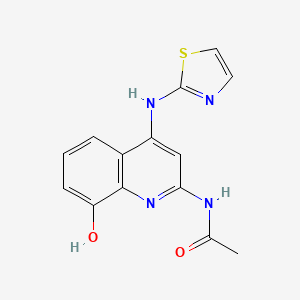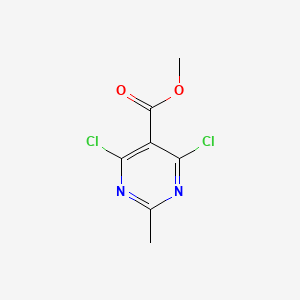
4-Chloro-3-(difluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(difluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4ClF2N It is a derivative of benzonitrile, characterized by the presence of a chlorine atom at the fourth position and a difluoromethyl group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(difluoromethyl)benzonitrile typically involves the following steps:
Starting Material: The process begins with 4-chlorobenzonitrile.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide under specific conditions, often involving a base like potassium carbonate and a solvent such as dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction is usually carried out at elevated temperatures, around 80-100°C, to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: While the nitrile group is relatively stable, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the nitrile group to an amine.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzonitriles can be formed.
Reduction Products: The reduction of the nitrile group typically yields the corresponding amine.
Scientific Research Applications
4-Chloro-3-(difluoromethyl)benzonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Chloro-3-(difluoromethyl)benzonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
4-Chlorobenzonitrile: Lacks the difluoromethyl group, making it less lipophilic.
3-(Difluoromethyl)benzonitrile: Lacks the chlorine atom, which can affect its reactivity and applications.
Properties
Molecular Formula |
C8H4ClF2N |
|---|---|
Molecular Weight |
187.57 g/mol |
IUPAC Name |
4-chloro-3-(difluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H4ClF2N/c9-7-2-1-5(4-12)3-6(7)8(10)11/h1-3,8H |
InChI Key |
HSAFEDCDEPBXPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


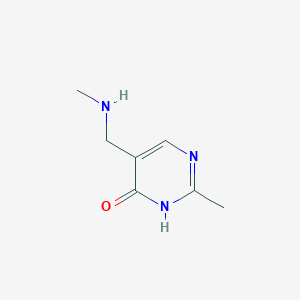




![Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12952053.png)

![2-(1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B12952064.png)
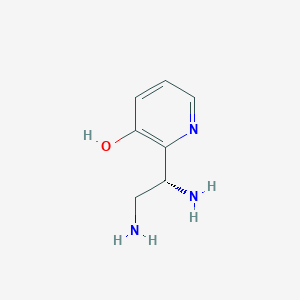
![4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12952074.png)

